molecular formula C29H38Cl3FN4O4 B12727633 Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride CAS No. 35849-47-9

Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride

Cat. No.: B12727633
CAS No.: 35849-47-9
M. Wt: 632.0 g/mol
InChI Key: DNWBNJDFWRMZSE-CNVGPICJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE: is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes multiple functional groups such as bis(2-chloroethyl)amino, phenyl, prolyl, alanyl, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of bis(2-chloroethyl)amine with phenylalanine derivatives under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as an antineoplastic agent due to its structural similarity to known chemotherapeutic compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE involves its interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, proteins, and other biomolecules, resulting in the inhibition of DNA replication and protein synthesis. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • 2-Chloroethylamine hydrochloride
  • Cyclophosphamide
  • Chlorambucil

Comparison: ETHYL N-[3-[BIS(2-CHLOROETHYL)AMINO]-3-PHENYL-N-L-PROLYL-L-ALANYL]-4-FLUORO-3-PHENYL-L-ALANINATE MONOHYDROCHLORIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like bis(2-chloroethyl)amine hydrochloride and cyclophosphamide, this compound has additional phenyl and fluorophenyl groups that may enhance its specificity and potency in certain applications .

Biological Activity

Ethyl N-(3-(bis(2-chloroethyl)amino)-3-phenyl-N-L-prolyl-L-alanyl)-4-fluoro-3-phenyl-L-alaninate monohydrochloride, commonly referred to as a derivative of bis(2-chloroethyl)amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C29H38Cl3FN4O4
  • Molecular Weight : 632 g/mol
  • CAS Number : 35849-47-9

The compound is believed to exert its biological effects primarily through its interaction with cellular mechanisms involved in apoptosis and cell cycle regulation. The bis(2-chloroethyl)amine moiety is known for its alkylating properties, which can lead to DNA damage and subsequent cytotoxicity in rapidly dividing cells, making it a candidate for cancer treatment.

Antitumor Activity

  • Mechanisms : The alkylating agents, such as those derived from bis(2-chloroethyl)amine, act by forming covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription processes.
  • Case Studies :
    • A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines, including breast and lung cancers. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
    • Another research highlighted the efficacy of related compounds in overcoming drug resistance in cancer therapies by enhancing the uptake of chemotherapeutic agents into tumor cells .

Antimicrobial Activity

Recent studies have suggested that derivatives of this compound may exhibit antimicrobial properties. For instance, some synthesized derivatives showed activity against Gram-positive bacteria and fungi .

Data Tables

Biological Activity Effect Reference
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
CytotoxicityDNA cross-linking

Research Findings

  • Synthesis and Testing : Various synthetic routes have been explored to enhance the efficacy and selectivity of this compound. Modifications at the amino acid side chains have been shown to influence biological activity significantly.
  • Pharmacokinetics : Studies on pharmacokinetics indicate that modifications can lead to improved solubility and bioavailability, which are critical for therapeutic applications .

Properties

CAS No.

35849-47-9

Molecular Formula

C29H38Cl3FN4O4

Molecular Weight

632.0 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-3-[bis(2-chloroethyl)amino]-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C29H37Cl2FN4O4.ClH/c1-2-40-29(39)24(19-20-10-12-22(32)13-11-20)34-28(38)25(35-27(37)23-9-6-16-33-23)26(21-7-4-3-5-8-21)36(17-14-30)18-15-31;/h3-5,7-8,10-13,23-26,33H,2,6,9,14-19H2,1H3,(H,34,38)(H,35,37);1H/t23-,24-,25-,26?;/m0./s1

InChI Key

DNWBNJDFWRMZSE-CNVGPICJSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)[C@@H]3CCCN3.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(C(C2=CC=CC=C2)N(CCCl)CCCl)NC(=O)C3CCCN3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.